molecular formula C11H21N3O B096898 [(Z)-[(2S,5R)-5-methyl-2-propan-2-ylcyclohexylidene]amino]urea CAS No. 16892-36-7

[(Z)-[(2S,5R)-5-methyl-2-propan-2-ylcyclohexylidene]amino]urea

Cat. No.: B096898
CAS No.: 16892-36-7
M. Wt: 211.3 g/mol
InChI Key: QWQKGHCCVVXGRH-CVFBAYSTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(Z)-[(2S,5R)-5-methyl-2-propan-2-ylcyclohexylidene]amino]urea is a complex organic compound with a unique structure that includes a cyclohexylidene ring and an amino urea group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-[(2S,5R)-5-methyl-2-propan-2-ylcyclohexylidene]amino]urea typically involves the reaction of a cyclohexylidene derivative with an amino urea compound under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or platinum to facilitate the reaction. The temperature and pressure conditions are carefully controlled to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of automated systems for monitoring and controlling the reaction parameters is common to ensure consistent product quality and to minimize the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions

[(Z)-[(2S,5R)-5-methyl-2-propan-2-ylcyclohexylidene]amino]urea undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Hydrogen gas, palladium on carbon

    Substituting agents: Halogens, alkylating agents

The reaction conditions typically involve controlled temperatures, pressures, and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .

Scientific Research Applications

[(Z)-[(2S,5R)-5-methyl-2-propan-2-ylcyclohexylidene]amino]urea has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of [(Z)-[(2S,5R)-5-methyl-2-propan-2-ylcyclohexylidene]amino]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

[(Z)-[(2S,5R)-5-methyl-2-propan-2-ylcyclohexylidene]amino]urea can be compared with other similar compounds, such as:

  • [(Z)-[(2R,5R)-5-methyl-2-propan-2-ylcyclohexylidene]amino]carbamate
  • [(Z)-[(2R,5R)-5-methyl-2-propan-2-ylcyclohexylidene]amino]thiourea

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activities.

Properties

CAS No.

16892-36-7

Molecular Formula

C11H21N3O

Molecular Weight

211.3 g/mol

IUPAC Name

[(Z)-[(2S,5R)-5-methyl-2-propan-2-ylcyclohexylidene]amino]urea

InChI

InChI=1S/C11H21N3O/c1-7(2)9-5-4-8(3)6-10(9)13-14-11(12)15/h7-9H,4-6H2,1-3H3,(H3,12,14,15)/b13-10-/t8-,9+/m1/s1

InChI Key

QWQKGHCCVVXGRH-CVFBAYSTSA-N

SMILES

CC1CCC(C(=NNC(=O)N)C1)C(C)C

Isomeric SMILES

C[C@@H]1CC[C@@H](/C(=N\NC(=O)N)/C1)C(C)C

Canonical SMILES

CC1CCC(C(=NNC(=O)N)C1)C(C)C

Synonyms

(1R,4R)-p-Menthan-3-one semicarbazone

Origin of Product

United States

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